molecular formula C15H14N2O2 B14460812 Methyl 4-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate CAS No. 66491-00-7

Methyl 4-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14460812
CAS No.: 66491-00-7
M. Wt: 254.28 g/mol
InChI Key: NRWRIGMKWMUEAK-UHFFFAOYSA-N
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Description

Methyl 4-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a cyano group, a phenylethyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 1-phenylethyl-4-piperidine with potassium cyanide and aniline in acetic acid . The reaction conditions often include heating and the use of solvents like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the ester group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The phenylethyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-1-(2-phenylethyl)-1H-pyrazole-2-carboxylate
  • Methyl 4-cyano-1-(2-phenylethyl)-1H-imidazole-2-carboxylate

Uniqueness

Methyl 4-cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

66491-00-7

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 4-cyano-1-(2-phenylethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C15H14N2O2/c1-19-15(18)14-9-13(10-16)11-17(14)8-7-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3

InChI Key

NRWRIGMKWMUEAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1CCC2=CC=CC=C2)C#N

Origin of Product

United States

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